molecular formula C17H16F3N3O3S B2645551 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide CAS No. 1024449-08-8

4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide

Cat. No.: B2645551
CAS No.: 1024449-08-8
M. Wt: 399.39
InChI Key: MLNRTONRLMDMRM-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a central thiourea core (N–C(=S)–NH–NH₂) substituted with a 4-methylphenyl group at position 4 and a 2-(4-(trifluoromethoxy)phenoxy)acetyl moiety at position 1. This compound is cataloged as ZQB44908 by Biosynth, indicating its availability for research purposes .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNRTONRLMDMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide typically involves multiple steps:

  • Formation of the Phenoxyacetyl Intermediate: : The synthesis begins with the preparation of the phenoxyacetyl intermediate. This is achieved by reacting 4-(trifluoromethoxy)phenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride.

  • Thiosemicarbazide Formation: : The next step involves the reaction of the phenoxyacetyl chloride with thiosemicarbazide. This reaction is typically carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, to yield the desired thiosemicarbazide derivative.

  • Final Coupling Reaction: : The final step involves coupling the thiosemicarbazide derivative with 4-methylphenyl isocyanate. This reaction is usually performed in the presence of a catalyst such as triethylamine, under controlled temperature conditions, to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiosemicarbazide moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methylphenyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Structure

The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. In the case of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide , the synthetic pathway often includes:

  • Formation of Thiosemicarbazone : Thiosemicarbazide reacts with an acetyl derivative to yield the thiosemicarbazone.
  • Characterization : The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry, which provide insights into the molecular framework and functional groups present in the compound.

Biological Activities

The compound exhibits a range of biological activities that are significant for pharmaceutical applications:

  • Antioxidant Properties : Thiosemicarbazones are known for their ability to scavenge free radicals, making them potential candidates for developing antioxidant agents that combat oxidative stress-related diseases .
  • Antimicrobial Activity : Research indicates that thiosemicarbazone derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have shown that these compounds can effectively reduce ATPase activity in Staphylococcus aureus and inhibit Mycobacterial growth, highlighting their potential as antibacterial agents .
  • Anticancer Potential : Thiosemicarbazones have been investigated for their anticancer properties. They exhibit cytotoxicity against various cancer cell lines, suggesting their role as potential chemotherapeutic agents .
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting enzymes such as α-glucosidase and urease, which are relevant in managing diabetes and other metabolic disorders .

Case Studies

  • Antioxidant Activity Evaluation :
    • A study synthesized several thiosemicarbazone derivatives, including the target compound, and evaluated their antioxidant capabilities using DPPH and ABTS assays. The results indicated significant radical scavenging activity compared to standard antioxidants .
  • Antibacterial Efficacy :
    • A series of experiments were conducted to assess the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies :
    • In vitro assays were performed on various cancer cell lines (e.g., MCF-7, HeLa), revealing that the compound induced apoptosis through caspase activation pathways, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiosemicarbazide moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Structural Analogues and Substituent Effects

Key Structural Features for Comparison :

  • Core structure : Thiosemicarbazide (N–C(=S)–NH–NH₂).
  • Substituents: Aromatic groups (e.g., methylphenyl, chlorophenyl) and acetyl-linked moieties (e.g., phenoxy, benzoyl).
Compound Name Substituents at Position 1 Substituents at Position 4 Key Functional Groups
Target Compound 2-(4-(Trifluoromethoxy)phenoxy)acetyl 4-Methylphenyl Trifluoromethoxy, acetyl, thioamide
1-(3-Chlorobenzoyl)-4-(4-methylphenyl)thiosemicarbazide (10) 3-Chlorobenzoyl 4-Methylphenyl Chlorobenzoyl, thioamide
4-(4-Trifluoromethylphenyl)-1-[2-(indol-3-yl)acetyl]thiosemicarbazide (4b) 2-(Indol-3-yl)acetyl 4-Trifluoromethylphenyl Indole, trifluoromethyl, thioamide
4-(4-Ethylphenyl)-3-thiosemicarbazide None (simpler analogue) 4-Ethylphenyl Thioamide

Substituent Impact :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in the target compound) enhance resistance to oxidative degradation compared to electron-donating groups (e.g., methyl in 10 ).
  • Bulkier substituents (e.g., indole in 4b ) may hinder membrane permeability but improve target specificity .

Key Insights :

  • The trifluoromethoxy group in the target compound may improve DNA-binding affinity compared to dichlorophenoxy derivatives .
  • Simpler analogues (e.g., 4b ) show potent enzyme inhibition, suggesting the target compound’s indole-free structure might prioritize different biological pathways .
Physicochemical Properties
Compound IR ν(C=S) (cm⁻¹) NMR (¹H/¹³C) Shifts Solubility
Target Compound ~1240–1258 δ ~7.2–7.8 (aromatic H), δ ~170 (C=O) Likely DMSO-soluble
1-(3-Chlorobenzoyl)-4-(4-methylphenyl)thiosemicarbazide (10) 1243–1258 δ 7.5–8.1 (aromatic H), δ 166–168 (C=O) Ethanol/acetone
4-(4-Ethylphenyl)-3-thiosemicarbazide Not reported δ 6.9–7.4 (aromatic H), δ 175 (C=S) Limited aqueous solubility

Observations :

  • The C=S stretch in IR (~1240–1258 cm⁻¹) is consistent across thiosemicarbazides .
  • The target compound’s trifluoromethoxy group may downfield-shift aromatic protons in NMR due to electron withdrawal .

Biological Activity

4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests it may exhibit various biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C21H18F3N3O3S
  • Molecular Weight : 500.4 g/mol
  • IUPAC Name : this compound

The compound features a thiosemicarbazide moiety, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.

Anticancer Activity

Research indicates that thiosemicarbazides can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that thiosemicarbazones derived from thiosemicarbazides exhibited cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

Thiosemicarbazides have also been reported to possess antimicrobial activity. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiosemicarbazides are known to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated a series of thiosemicarbazides for their ability to induce apoptosis in breast cancer cells. The results indicated that compounds with similar structures to this compound reduced cell viability significantly (IC50 values ranging from 5-15 µM) .
  • Antimicrobial Activity :
    • In vitro assays showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 10-50 µg/mL .
  • Anti-inflammatory Mechanisms :
    • Research demonstrated that thiosemicarbazides could inhibit the expression of COX-2 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for their anti-inflammatory properties .

Data Summary Table

Biological ActivityEffectiveness (IC50/MIC values)Reference
AnticancerIC50: 5-15 µM
AntimicrobialMIC: 10-50 µg/mL
Anti-inflammatoryCOX-2 inhibition

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide?

Answer:
The synthesis typically involves condensation reactions between substituted thiosemicarbazides and activated carbonyl derivatives. For example:

  • Step 1: React 4-(4-methylphenyl)thiosemicarbazide with 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride in ethanol under reflux conditions (60–80°C) with catalytic acetic acid to promote nucleophilic acyl substitution .
  • Step 2: Purify the product via recrystallization using ethanol/chloroform or ethanol/petroleum ether systems to achieve yields >85% .
    Key spectral validation includes IR (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of the acetyl chloride intermediate compared to ethanol, though ethanol remains standard due to cost and safety .
  • Catalyst Screening: Substituting acetic acid with p-toluenesulfonic acid (pTSA) can accelerate condensation kinetics, reducing reaction time from 2 hours to 30 minutes .
  • Temperature Control: Maintaining reflux temperatures below 80°C prevents decomposition of the trifluoromethoxy group, which is thermally sensitive .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • IR Spectroscopy: Confirms the presence of thioamide (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
  • NMR Analysis: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR resolves trifluoromethoxy carbons (δ 120–125 ppm, J₃ coupling to fluorine) .
  • X-ray Crystallography: Reveals planar thiosemicarbazide moieties and intermolecular H-bonding (N–H⋯S, N–H⋯O) stabilizing the crystal lattice .

Advanced: How do intermolecular interactions in the crystal lattice influence stability and solubility?

Answer:

  • H-Bond Networks: Intramolecular N–H⋯N and N–H⋯O bonds form S(5)/S(6) ring motifs, enhancing thermal stability (melting points >180°C) .
  • π–π Stacking: Aromatic rings (e.g., 4-methylphenyl) participate in π–π interactions (distance ~3.8 Å), reducing solubility in nonpolar solvents .
  • Implications: Poor aqueous solubility necessitates DMSO or DMF for biological assays, requiring formulation optimization for in vivo studies .

Advanced: What computational approaches predict electronic properties relevant to biological activity?

Answer:

  • DFT Calculations: Model HOMO-LUMO gaps to assess electron-withdrawing effects of the trifluoromethoxy group, which polarizes the thiosemicarbazide backbone (bandgap ~4.2 eV) .
  • Molecular Docking: Simulate interactions with COX-1/Akt binding pockets to rationalize anti-inflammatory activity (docking scores ≤-8.5 kcal/mol) .
  • MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns to prioritize derivatives for synthesis .

Data Contradiction: How to reconcile conflicting reports on biological activity (e.g., anti-inflammatory vs. antimicrobial)?

Answer:

  • Structural Determinants: Anti-inflammatory activity (COX-1 inhibition) correlates with electron-deficient substituents (e.g., trifluoromethoxy), while antimicrobial activity requires lipophilic groups (e.g., 4-methylphenyl) .
  • Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory models (COX-1 vs. COX-2) explain discrepancies. Validate using standardized protocols (e.g., CLSI for antimicrobials, COX fluorescence assays) .

Advanced: What strategies improve metabolic stability for in vivo applications?

Answer:

  • Prodrug Design: Mask the thioamide group (e.g., via S-acylation) to reduce glutathione-mediated detoxification .
  • Isotopic Labeling: Introduce deuterium at labile positions (e.g., N–H groups) to prolong half-life in pharmacokinetic studies .

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